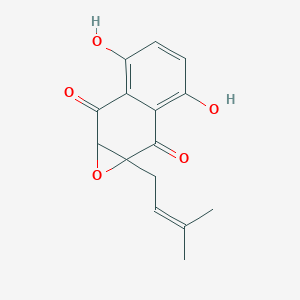

2,3-Epoxysesamone

Description

Structure

3D Structure

Properties

CAS No. |

111261-12-2 |

|---|---|

Molecular Formula |

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

3,6-dihydroxy-1a-(3-methylbut-2-enyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione |

InChI |

InChI=1S/C15H14O5/c1-7(2)5-6-15-13(19)11-9(17)4-3-8(16)10(11)12(18)14(15)20-15/h3-5,14,16-17H,6H2,1-2H3 |

InChI Key |

TWESJUCJKWFWQV-UHFFFAOYSA-N |

SMILES |

CC(=CCC12C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)C |

Canonical SMILES |

CC(=CCC12C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)C |

melting_point |

85-86°C |

physical_description |

Solid |

Synonyms |

2,3-epoxy-2,3-dihydro-5,8-dihydroxy-2-(3-methyl-2-butenyl)-1,4-naphthoquinone 2,3-epoxysesamone |

Origin of Product |

United States |

Biological Origin and Advanced Isolation

Identification of Biological Sources and Cultural Systems

2,3-Epoxysesamone is a naphthoquinone derivative that has been identified in plants of the Sesamum genus. wikipedia.orglookchem.comnih.gov Specifically, it has been isolated from the roots of Sesamum indicum (sesame) and Sesamum alatum. nih.govresearchgate.nettandfonline.com Sesamum indicum, commonly known as sesame, is one of the oldest oilseed crops and has been cultivated for thousands of years in tropical and subtropical regions worldwide. usda.govigi-global.comxiahepublishing.com It is a member of the Pedaliaceae family. wikipedia.orgigi-global.com

The biosynthesis of this compound in Sesamum indicum has been studied using hairy root cultures. tandfonline.comnih.govoup.com Research involving the incorporation of [1-¹³C]glucose has shown that the naphthoquinone moiety of the compound is derived from o-succinylbenzoate via the shikimate pathway. nih.govoup.com The dimethylallyl group is formed through the non-mevalonate pathway. nih.govoup.com

Table 1: Biological Sources of this compound

Research-Oriented Isolation and Purification Strategies

The isolation of this compound from its natural sources requires a multi-step process involving extraction and chromatographic techniques to separate it from a complex mixture of other plant constituents.

Chromatography is a fundamental technique for the separation and purification of individual compounds from complex mixtures. mdpi.comijpsjournal.com In the case of this compound, researchers have employed various chromatographic methods.

Initial extraction from the plant material, typically the roots of Sesamum species, is often carried out using organic solvents. Following extraction, column chromatography is a common first step in the purification process. drawellanalytical.com For instance, Sephadex LH-20 column chromatography has been used, with a solvent system of methanol-dichloromethane, to purify fractions containing this compound. tandfonline.com

For further purification and to obtain the compound in a pure form, High-Performance Liquid Chromatography (HPLC) is frequently utilized. drawellanalytical.com Reversed-phase HPLC, using a C18 column and a mobile phase such as methanol-acetic acid, has been successfully applied to isolate this compound. tandfonline.com Thin-layer chromatography (TLC) can also be used to monitor the separation process and identify fractions containing the target compound. mdpi.com

Table 2: Chromatographic Methods for this compound Isolation

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic techniques. scribd.comyoutube.comnumberanalytics.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. openaccessjournals.comlehigh.edu Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are employed to assign all the proton and carbon signals and to establish the connectivity between atoms in the molecule. nih.gov For this compound, 2D-NMR experiments were crucial in confirming the full assignments of its NMR resonances. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. lehigh.eduiiserpune.ac.in High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is often used to determine the precise molecular formula. researchgate.net

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, such as carbonyl groups and hydroxyl groups, by detecting their characteristic vibrational frequencies. researchgate.netopenaccessjournals.com

Table 3: Spectroscopic Data for this compound

Elucidation of Biosynthetic Pathways

Precursor Incorporation and Labeling Studies (e.g., [1-¹³C]glucose)

The foundational understanding of the 2,3-epoxysesamone biosynthetic pathway was established through precursor incorporation and labeling experiments. A pivotal study utilized [1-¹³C]glucose fed to hairy root cultures of Sesamum indicum to trace the metabolic fate of carbon atoms into the final molecule. tandfonline.comnih.govoup.com This experiment provided direct evidence for the dual origin of the compound's structure.

The naphthoquinone moiety—the bicyclic ring system—was found to be derived from o-succinylbenzoate, a product of the shikimate pathway. tandfonline.comoup.comjst.go.jp Simultaneously, the dimethylallyl side chain attached to the naphthoquinone core was shown to originate from the non-mevalonate pathway (MEP/DOXP pathway). tandfonline.comoup.com The specific labeling pattern observed in the ¹³C-NMR spectrum of the isolated this compound confirmed these distinct origins. tandfonline.com In the spectrum of this compound enriched with [1-¹³C]glucose, signals for C-1' and C-5' of the dimethylallyl group showed enhanced intensity, which is the characteristic labeling pattern for the non-mevalonate pathway. tandfonline.com This unequivocally demonstrated that the isoprene (B109036) unit was not built through the classical mevalonate (B85504) pathway. tandfonline.com

| Molecular Moiety | Precursor Pathway | Key Precursor | Evidence |

|---|---|---|---|

| Naphthoquinone Ring | Shikimate Pathway | o-Succinylbenzoate | Labeling pattern consistent with shikimate-derived aromatics. |

| Dimethylallyl Side Chain | Non-mevalonate Pathway | IPP and DMAPP | ¹³C enrichment observed at C-1' and C-5' of the side chain. |

Identification of Key Biosynthetic Intermediates and Branch Points

The same labeling studies that established the precursor pathways were also instrumental in identifying key intermediates and critical branching points in the biogenesis of this compound. The results indicated that the naphthoquinone moiety is produced via o-succinylbenzoate, a well-known intermediate in the synthesis of vitamin K and other naphthoquinones in plants. tandfonline.com

A crucial branch point in the pathway is the prenylation step. The labeling experiment demonstrated that the addition of the dimethylallyl side chain occurs at the C-2 position of the intermediate 1,4-dihydroxy-2-naphthoate. tandfonline.comoup.comjst.go.jp This finding resolved the ambiguity of whether prenylation happened at C-2 or C-3 of an intermediate like 1,4-dihydroxy-2-naphthoic acid. tandfonline.com This specific attachment of the isoprenoid group is a defining step that channels the biosynthesis towards this compound and related compounds like chlorosesamone and hydroxysesamone. tandfonline.com

| Intermediate | Role in Pathway | Reference |

|---|---|---|

| o-Succinylbenzoate | Precursor to the naphthoquinone ring system. | tandfonline.com |

| 1,4-Dihydroxy-2-naphthoate | Substrate for the key prenylation reaction. | tandfonline.comoup.com |

Enzymatic Transformations in the Biogenesis of this compound

While labeling studies have successfully mapped the flow of precursors to intermediates, the specific enzymes that catalyze each conversion in the this compound pathway have not been fully isolated and characterized. However, based on the established chemical transformations, the types of enzymatic reactions involved can be inferred.

Naphthoquinone Core Formation : The conversion of chorismate and isochorismate from the shikimate pathway into 1,4-dihydroxy-2-naphthoate involves a series of enzymatic steps including cyclization and aromatization, catalyzed by a suite of enzymes analogous to those in menaquinone (Vitamin K₂) biosynthesis.

Prenylation : The attachment of a dimethylallyl pyrophosphate (DMAPP) unit to 1,4-dihydroxy-2-naphthoate is a key transformation. This reaction is typically catalyzed by a class of enzymes known as prenyltransferases. This step forms the prenylated naphthoquinone skeleton. tandfonline.com

Epoxidation : The final and defining step is the formation of the epoxide ring across the C-2 and C-3 positions of the prenylated naphthoquinone intermediate. This oxidation reaction is likely catalyzed by a monooxygenase, possibly a cytochrome P450 enzyme, or another type of epoxidase. researchgate.netlookchem.com This enzymatic step converts the double bond of the prenyl side chain's attachment point into the characteristic oxirane ring of this compound.

Regulation of Biosynthesis in Plant Systems (e.g., Hairy Root Cultures)

The production of this compound is tightly regulated within the plant. Hairy root cultures of Sesamum indicum have proven to be an exceptionally effective model system for studying this regulation, as they exhibit high productivity of this compound. tandfonline.comiiserpune.ac.in The ability of these cultures to consistently produce the compound suggests that the genetic and metabolic machinery for its biosynthesis is constitutively active or easily induced in this system. tandfonline.comnih.gov

Hairy root cultures, induced by infection with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are known for their genetic and biochemical stability and their capacity for high-level production of secondary metabolites. nih.govnsf.gov The regulation of biosynthetic pathways in these systems is complex, often involving a network of transcription factors that respond to both developmental cues and environmental stimuli. nsf.gov While the specific regulatory genes and transcription factors that control the this compound pathway have not been identified, the high yield in hairy roots indicates that these cultures provide a favorable environment for the expression of the necessary biosynthetic genes. tandfonline.com The use of elicitors, such as plant hormones or stress-related compounds, is a common strategy to further enhance the production of secondary metabolites in hairy root cultures, a principle that could potentially be applied to modulate the biosynthesis of this compound. biotechrep.ir

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches for 2,3-Epoxysesamone

While this compound is a known natural constituent of Sesamum indicum (sesame), a specific, published total synthesis was not identified in the surveyed literature. ndl.go.jpcontaminantdb.ca However, a plausible synthetic route can be proposed based on established methodologies for constructing similar naphthoquinone structures.

A logical approach would begin with the synthesis of a suitable precursor, such as a substituted 1,4-naphthoquinone (B94277). The synthesis of naphthoquinones can be achieved through various means, including the oxidation of naphthalene (B1677914) derivatives or the construction of the ring system from simpler precursors. Current time information in Bangalore, IN. The key final step would be the epoxidation of the 2,3-double bond of the naphthoquinone core. Given that this compound is a derivative of sesamol, a potential pathway could involve synthesizing a sesamol-derived naphthoquinone, followed by a targeted epoxidation reaction.

Synthetic Methodologies for Naphthoquinone Epoxide Scaffolds

The central feature of this compound is the naphthoquinone epoxide scaffold. The synthesis of this structural motif is widely reported. The most common method is the direct epoxidation of the corresponding 1,4-naphthoquinone precursor.

Several epoxidation reagents and systems have been developed for this transformation. A straightforward method involves the use of sodium hypochlorite (B82951) in a suitable solvent like tetrahydrofuran (B95107) (THF). metfop.edu.in Another prevalent technique is the in situ generation of peroxy acids. ejosdr.com This is typically achieved by reacting a carboxylic acid (such as acetic acid or formic acid) with hydrogen peroxide, often in the presence of a mineral acid catalyst like sulfuric acid. ejosdr.combibliotekanauki.plbaydaauniv.net This method has been successfully applied to the epoxidation of the unsaturated bonds in sesame oil, demonstrating its effectiveness on related substrates. ejosdr.combibliotekanauki.pl The choice of reagents can influence reaction efficiency and the formation of side products. For instance, epoxidation at low pH or elevated temperatures can sometimes lead to the opening of the newly formed epoxide ring. sciepub.com

Table 1: Comparison of Epoxidation Methods for Related Scaffolds

| Method | Oxidizing Agent | Catalyst/Reagents | Key Features | Source(s) |

|---|---|---|---|---|

| Peroxyacetic Acid | Hydrogen Peroxide & Acetic Acid | Sulfuric Acid | In situ generation of peracid; effective for converting double bonds to oxiranes. | ejosdr.combaydaauniv.net |

| Peroxyformic Acid | Hydrogen Peroxide & Formic Acid | Sulfuric Acid | Similar to peracetic acid method; achieves high conversion and selectivity. | bibliotekanauki.pl |

| Hypochlorite | Sodium Hypochlorite (aq.) | None specified | General and direct method for epoxidizing quinones. | metfop.edu.in |

| Enzymatic | Lipase | Hydrogen Peroxide | Offers high selectivity and minimizes side reactions compared to acid-catalyzed methods. | sciepub.com |

Design Principles for Novel Analogues and Derivatives

The design of new analogues of this compound is guided by principles of medicinal and synthetic chemistry, aiming to modulate the molecule's properties by altering its structure. A primary focus is tuning the chemical reactivity of the epoxide ring. metfop.edu.in

This can be achieved by introducing various substituents onto the aromatic portion of the naphthoquinone scaffold. metfop.edu.in The electronic properties of these substituents are critical; electron-withdrawing groups are expected to enhance the electrophilicity and thus the reactivity of the epoxide. metfop.edu.in Conversely, electron-donating groups may decrease its reactivity. Steric hindrance is another key consideration. Placing bulky substituents near the epoxide can shield it from reacting with other molecules, providing a mechanism for controlling its chemical behavior. metfop.edu.in

Beyond modulating reactivity, another design goal is to alter the molecule's physical properties, such as polarity and solubility. For example, incorporating polar functional groups into the structure can improve solubility in aqueous environments, a common objective in the development of biologically active compounds. sciepub.com

Table 2: Design Strategies for this compound Analogues

| Design Principle | Structural Modification | Desired Outcome | Source(s) |

|---|---|---|---|

| Modulate Reactivity | Add electron-withdrawing groups to the aromatic ring. | Enhance the electrophilicity of the epoxide. | metfop.edu.in |

| Steric Control | Introduce bulky substituents near the epoxide ring. | Hinder or control the approach of nucleophiles to the epoxide. | metfop.edu.in |

| Improve Solubility | Incorporate polar functional groups (e.g., hydroxyls, amines). | Increase solubility in polar or aqueous media. | sciepub.com |

Regioselective and Stereoselective Synthetic Strategies

For complex molecules like this compound, controlling the precise spatial arrangement of atoms is crucial. This involves both regioselectivity (controlling which position on a molecule reacts) and stereoselectivity (controlling the 3D orientation of the new bonds and atoms). baydaauniv.net

Regioselectivity in the synthesis of naphthoquinone derivatives is essential. For example, when constructing the ring system or adding substituents, directing the reaction to the desired carbon atom is a primary challenge. wikipedia.org The choice of catalysts and reactants plays a key role in achieving this control. wikipedia.org

Stereoselectivity is paramount during the epoxidation step. The 2,3-double bond of the naphthoquinone precursor is flat, and the epoxidizing agent can attack from either the top or bottom face, potentially leading to a mixture of two enantiomers (mirror-image isomers). A reaction that produces an unequal mixture of stereoisomers is called stereoselective. baydaauniv.net For instance, one reported epoxidation of a menadione (B1676200) derivative resulted in a 45% enantiomeric excess (ee), indicating a moderate level of stereoselectivity. Current time information in Bangalore, IN.

Achieving high stereoselectivity often requires specialized synthetic strategies. These include:

Chiral Catalysts: Using asymmetric catalysts that are themselves chiral can guide the epoxidation reaction to preferentially produce one enantiomer.

Enzymatic Reactions: Biocatalysts, such as lipases or monooxygenases, are renowned for their exceptional ability to perform reactions with high regio- and stereoselectivity. sciepub.com Enzymes have been used for the selective acylation and oxidation of related compounds, and could be applied to produce enantiomerically pure this compound or its intermediates.

The ring-opening of the resulting epoxide is also a reaction where stereochemistry is critical. This often proceeds via an SN2 mechanism, which results in a specific and predictable stereochemical outcome (inversion of configuration at the carbon atom being attacked). acs.org

Molecular Mechanisms of Biological Activity

Investigation of Cellular Targets and Molecular Interactions

The biological activity of 2,3-epoxysesamone and related 2,3-epoxy-1,4-naphthoquinones is largely attributed to the reactivity of the epoxide ring, which makes it a target for nucleophiles within the cell. researchgate.net Key cellular nucleophiles, such as thiols, readily react with the epoxide. researchgate.net This reactivity is a foundational aspect of its molecular mechanism, leading to a cascade of downstream effects.

Cellular targets for drugs and other small molecules can be diverse, encompassing proteins, nucleic acids, and other cellular components that interact with the substance to produce a biological response. researchgate.netopenaccessjournals.com These interactions are central to cellular processes like signal transduction, catalysis, and gene regulation. frontiersin.org The identification of specific molecular targets is crucial for understanding the therapeutic effects and potential side effects of a compound. openaccessjournals.comnih.gov In the context of this compound, its ability to interact with and modify cellular components is a key area of investigation. The interaction between small molecules and their cellular targets can be studied under physiological conditions to determine their relevance. omicscouts.com

Role in Reactive Oxygen Species (ROS) Generation and Redox Homeostasis Modulation

This compound plays a significant role in the generation of reactive oxygen species (ROS) and the modulation of cellular redox homeostasis. researchgate.net ROS, which include superoxide, hydrogen peroxide, and hydroxyl radicals, are highly reactive chemical species derived from oxygen. wikipedia.org While they are natural byproducts of cellular metabolism and play roles in signaling, excessive ROS can lead to oxidative stress, causing damage to proteins, lipids, and DNA. researchgate.netwikipedia.org

Thiol-Mediated Decomposition and Peroxide Formation

A key mechanism of this compound's activity is its thiol-mediated decomposition, which leads to the generation of peroxide, a type of ROS. researchgate.net The interaction with thiols, such as the endogenous antioxidant glutathione (B108866) (GSH), triggers the opening of the epoxide ring. researchgate.net Under aerobic conditions, this reaction can lead to redox cycling and the formation of the peroxide anion (O₂²⁻). researchgate.net The amount of peroxide generated can be influenced by the specific chemical structure of the 2,3-epoxy-1,4-naphthoquinone derivative. researchgate.net The formation of peroxides from certain chemicals can be initiated by factors like light and heat. fsu.edu Some organic compounds can form explosive peroxides when concentrated. ucsc.edu

Perturbation of Endogenous Thiol Systems (e.g., Glutathione)

The reaction of this compound with thiols directly impacts the endogenous thiol systems, most notably the glutathione (GSH) pool. researchgate.net GSH is a critical component of cellular antioxidant defense, essential for maintaining redox homeostasis. researchgate.net Depletion of the cellular GSH pool by compounds like this compound can induce cellular stress and trigger cell death pathways. researchgate.net The ability of a compound to perturb the glutathione status has been correlated with its biological activity. nih.gov The detoxification of similar epoxide compounds has been shown to involve conjugation with glutathione, a process that can be as significant as enzymatic hydrolysis in their metabolic inactivation. nih.gov

Modulation of Cellular Proliferation and Fate Pathways

This compound and its analogs have been shown to modulate cellular proliferation and influence cell fate. researchgate.net The generation of ROS and the perturbation of redox homeostasis are closely linked to these effects. researchgate.net Compounds that generate higher levels of peroxide upon reaction with thiols have demonstrated greater inhibitory effects on the proliferation of human leukemia (THP-1) cells. researchgate.net

Cell proliferation is a fundamental process involving cell growth and division, crucial for development and tissue repair. telight.eu Uncontrolled cell proliferation is a hallmark of cancer. telight.eu The cell cycle, which governs proliferation, is tightly regulated by a complex network of proteins. thermofisher.com Various assays can be used to measure cell proliferation by detecting DNA synthesis or the presence of nuclear proteins associated with cell division. telight.euthermofisher.com The transition from inflammation to proliferation is a critical step in processes like wound healing, and is influenced by ROS levels. nih.gov Some microRNAs have been shown to regulate cell proliferation by targeting key proteins in cell cycle pathways. amegroups.org

Exploration of Enzyme Modulatory and Inhibition Profiles

The reactivity of this compound suggests that it may interact with and modulate the activity of various enzymes. The ability of a compound to inhibit specific enzymes is a common mechanism of drug action. For instance, the enzyme indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that plays a role in immune suppression, is a target for inhibitor development in cancer therapy. nih.govmdpi.com Inhibition of IDO1 can be achieved by targeting its apo-form, preventing the binding of its heme cofactor. nih.gov Similarly, the inhibition of enzymes in the kynurenine (B1673888) pathway, such as IDO2 and kynurenine 3-monooxygenase, has been explored as a therapeutic strategy for neuropathic pain. nih.gov The modulation of enzyme activity can also occur through mechanisms like substrate inhibition or activation, where the substrate itself influences the enzyme's catalytic rate. qeios.com

Downstream Effects on Intracellular Signaling Cascades

The initial molecular interactions of this compound, particularly the generation of ROS and depletion of glutathione, can trigger a variety of downstream effects on intracellular signaling cascades. researchgate.net Signaling cascades are pathways through which extracellular signals are transmitted into the cell, leading to specific cellular responses. units.it These pathways often involve a series of protein kinases that phosphorylate and activate one another. mdpi.com

ROS can act as signaling molecules, influencing pathways such as the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, JNK, and p38). mdpi.com The activation of these cascades can regulate processes like proliferation, apoptosis, and stress responses. mdpi.com For example, the uptake of hydrogen peroxide can be mediated by channels like Aquaporin-3, which in turn influences downstream signaling. nih.gov The location of signaling components within the cell is also critical for the effective regulation of these cascades. nih.gov The complexity of these networks allows for signal amplification and integration from multiple stimuli. units.itplos.org

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Effects

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. wikipedia.org Analyzing the SAR allows researchers to identify the specific chemical groups or structural features (the pharmacophore) responsible for a molecule's biological activity. slideshare.net This knowledge is then used to guide the synthesis of new analogs with modified structures to enhance potency or modulate effects. wikipedia.org

For lignans (B1203133) like 2,3-Epoxysesamone, SAR studies are crucial for understanding how different parts of the molecule contribute to its bioactivity. While specific, detailed SAR studies on a wide range of this compound derivatives are still emerging, the principles of such investigations can be outlined. A typical SAR study on this scaffold would involve synthesizing a series of analogs and evaluating their biological effects. Key structural modifications could include:

The Epoxide Ring: The high reactivity of the epoxide ring is a critical structural feature. Studies would investigate whether its presence is essential for activity and how its stereochemistry influences biological outcomes.

The Methylenedioxyphenyl (MDP) Group: The MDP moiety is a hallmark of many bioactive lignans. SAR studies would explore the effect of replacing it with other groups, such as dimethoxy or dihydroxy substituents, to determine its role in target binding or metabolic stability.

Aromatic Substituents: Adding various substituents (e.g., halogens, alkyl, or alkoxy groups) to the aromatic ring would help to probe the electronic and steric requirements of the binding site. nih.gov For instance, studies on other heterocyclic compounds have shown that extending the aromaticity by replacing a phenyl ring with a naphthalene (B1677914) ring can improve activity across a spectrum of targets, confirming the importance of aromaticity. nih.gov

By systematically altering these structural components and measuring the corresponding changes in biological activity, researchers can build a comprehensive map of the structural determinants for the effects of this compound. iiserpune.ac.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models represent a refinement of SAR, creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.orgwikipedia.org These in silico models are powerful predictive tools in drug discovery, allowing for the estimation of a new molecule's activity before it is synthesized. wikipedia.org

A QSAR model takes the form of a mathematical equation: Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

The process of developing a QSAR model for a series of this compound analogs would typically involve the following steps:

Data Set Compilation: A collection of this compound derivatives with their experimentally measured biological activities (e.g., IC₅₀ values) is assembled. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These numerical values represent different aspects of the molecule's structure and properties, including physicochemical, electronic, topological, and quantum chemical descriptors. nih.govnih.gov

Model Development: The dataset is often divided into a training set, used to build the model, and a test set, used to validate it. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR), are employed to generate an equation that best correlates the descriptors with biological activity. researchgate.net

Model Validation: The model's statistical quality and predictive power are rigorously assessed using various metrics, such as the coefficient of determination (R²) and the cross-validation coefficient (q² or R²cv). researchgate.netmdpi.com

For example, a hypothetical QSAR study on a series of antitubercular thiazolidine (B150603) 4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area had a positive correlation with activity, providing clear guidance for designing more potent compounds. nih.gov A similar approach applied to this compound could reveal which properties are key to its biological function, accelerating the design of optimized analogs.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and solubility. |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and ability to participate in charge-transfer interactions. nih.gov |

| Topological | Wiener Index | Describes molecular branching and size. |

| Quantum Chemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

| Steric | Molecular Volume | Determines the fit within a biological target's binding site. |

This table illustrates the types of descriptors used in QSAR studies to model the relationship between a molecule's properties and its biological activity.

In Silico Approaches: Molecular Docking and Dynamics Simulations

In silico techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for visualizing and understanding how a ligand such as this compound might interact with a biological target at an atomic level. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy score. scielo.br This method requires the 3D structure of the target protein. The process involves placing the ligand in the binding site of the protein and evaluating numerous possible conformations and orientations to find the most stable complex. chemrxiv.org

In a study on epoxy-thioxanthone derivatives, which also contain an epoxide functional group, molecular docking was used to evaluate their binding to EGFR and PDGFR proteins. scielo.br The results showed binding energies ranging from -7.12 to -9.81 kcal/mol, which were stronger than the native ligand in some cases, indicating a high potential for inhibition. scielo.br The analysis also identified key intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. scielo.br

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Target X | -8.5 | Met123, Leu210, Phe212 |

| Analog A | Target X | -9.2 | Met123, Leu210, Tyr250 (H-bond) |

| Analog B | Target X | -7.1 | Leu210, Phe212 |

| Control Ligand | Target X | -7.8 | Met123, Phe212 |

This hypothetical table shows typical results from a molecular docking study, comparing the binding energies of this compound and its analogs against a specific protein target. Higher negative values indicate stronger predicted binding.

Molecular Dynamics (MD) Simulations complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. nih.govnih.gov After a ligand is docked, an MD simulation models the movements of every atom in the system for a set period (e.g., nanoseconds). nih.gov This allows researchers to assess whether the ligand remains stably bound in its predicted orientation or if the complex is unstable. jmbfs.org Stable interactions observed throughout the simulation provide greater confidence in the docking results and suggest the compound is a promising candidate for further development. nih.govjmbfs.org

Ligand-Based and Target-Based Design Principles

The discovery of new bioactive molecules based on the this compound scaffold can be pursued through two primary computational strategies: ligand-based and target-based design. nih.gov

Ligand-Based Drug Design is employed when the 3D structure of the biological target is unknown. numberanalytics.com This approach relies entirely on the knowledge of molecules that are known to be active. nih.gov By analyzing a set of active this compound analogs, a pharmacophore model can be developed. researchgate.net A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. This model then serves as a template to screen virtual compound libraries to find new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net

Target-Based Drug Design , also known as structure-based design, is possible when the 3D structure of the biological target has been determined, often through methods like X-ray crystallography. mdpi.com With the target structure in hand, molecular docking can be used to screen large virtual libraries of compounds, predicting which ones will bind most effectively to the target's active site. nih.gov This approach allows for a more rational design of new ligands, as modifications can be made specifically to improve interactions with key amino acid residues in the binding pocket, leading to enhanced potency and selectivity. mdpi.com

Both strategies offer powerful pathways for leveraging the structure of this compound. A ligand-based approach could identify novel scaffolds that mimic its key features, while a target-based approach could rationally optimize the existing scaffold for superior biological performance.

Advanced Analytical and Omics Research Techniques

Application of High-Resolution Spectroscopic Techniques for Mechanistic Studies

High-resolution spectroscopic techniques are fundamental in elucidating the precise structure and stereochemistry of 2,3-Epoxysesamone, which is crucial for understanding its mechanism of action. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) offer detailed atomic-level information.

Two-dimensional NMR experiments have been instrumental in confirming the full assignments of NMR resonances for this compound. nih.gov These assignments are critical for verifying the compound's structure, which is identified as 2,3-epoxy-2,3-dihydro-5,8-dihydroxy-2-(3-methyl-2-butenyl)-1,4-naphthoquinone. nih.gov ¹H-NMR spectroscopy, in particular, is used to identify the chemical shifts of protons within the epoxy group, which typically appear in the 2.90–3.28 ppm range, distinguishing them from other functional groups. marinelipids.ca The coupling constants observed in ¹H-NMR can help determine the trans or cis configuration of the epoxide ring, a key stereochemical feature that can dictate biological activity. researchgate.net

High-resolution collision-induced dissociation mass spectrometry (HR-CID-MS) can be applied to predict the functional groups present in this compound and its derivatives. nih.gov By precisely measuring the mass-to-charge ratio (m/z) of the parent ion and its fragments, HRMS provides the elemental composition, confirming its molecular formula as C₁₅H₁₄O₅. nih.gov The fragmentation patterns under CID can reveal the locations of hydroxyl groups and the prenyl side chain, offering clues about the molecule's stability and potential reactive sites. nih.gov

The table below summarizes key spectroscopic data used in the structural elucidation of this compound.

Table 1: Spectroscopic Data for this compound Characterization| Technique | Type of Information Obtained | Specific Application to this compound |

|---|---|---|

| ¹H-NMR | Proton environment, coupling constants, stereochemistry | Assigns chemical shifts for epoxy protons (~2.9-3.2 ppm) and determines relative stereochemistry of the epoxide ring. nih.govmarinelipids.ca |

| ¹³C-NMR | Carbon skeleton and functional groups | Confirms the number and types of carbon atoms, including those in the naphthoquinone core and the prenyl group. |

| 2D-NMR (e.g., COSY, HMBC) | Connectivity between atoms | Provides full assignments of all proton and carbon signals, confirming the complete molecular structure. nih.gov |

| HRMS | Elemental composition, molecular weight | Determines the exact mass and confirms the molecular formula (C₁₅H₁₄O₅). nih.gov |

| HR-CID-MS/MS | Structural fragmentation patterns | Identifies characteristic neutral losses and fragments, helping to locate functional groups and study bond stabilities. nih.gov |

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for identifying and quantifying this compound and its metabolites in complex biological matrices. nih.gov This approach couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection specificity of tandem mass spectrometry, making it ideal for metabolic profiling studies. nih.govmdpi.com

In a typical workflow, a biological sample (e.g., plasma, cell lysate) exposed to this compound would be extracted and injected into an LC system. frontiersin.org A reversed-phase C18 column can be used to separate the relatively nonpolar this compound from its more polar metabolites, which may include hydroxylated or conjugated products. mdpi.com Following separation, the compounds are ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. nih.gov

Tandem MS (MS/MS) is used for unambiguous identification. The precursor ion corresponding to the m/z of this compound is selected and fragmented to produce a characteristic spectrum of product ions. This specific transition can be used in Selected Reaction Monitoring (SRM) for highly sensitive quantification. nih.gov This method allows for the tracking of metabolic transformations, such as phase I oxidation (e.g., hydroxylation) or phase II conjugation (e.g., glucuronidation), which are common metabolic pathways for quinone-based compounds. wikipedia.org

The following table illustrates the type of data generated in an LC-MS/MS analysis for profiling this compound and a hypothetical metabolite.

Table 2: Hypothetical LC-MS/MS Data for Metabolite Profiling of this compound| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Postulated Metabolic Reaction |

|---|---|---|---|---|

| This compound | 12.5 | 275.0919 | 257.0813, 205.0500, 189.0551 | Parent Compound |

| Hydroxy-2,3-epoxysesamone | 9.8 | 291.0868 | 273.0762, 221.0449, 205.0500 | Phase I Oxidation (Hydroxylation) |

| This compound Glucuronide | 6.2 | 451.1240 | 275.0919 | Phase II Conjugation (Glucuronidation) |

Isotopic Tracing for Metabolic Flux Analysis

Isotopic tracing, or stable isotope-resolved metabolomics (SIRM), is a sophisticated technique used to map the flow of atoms through metabolic pathways. nih.gov By using a labeled version of this compound, such as one enriched with ¹³C, researchers can trace its metabolic fate and its impact on cellular metabolism. nih.gov This approach, known as metabolic flux analysis, provides a dynamic picture of metabolic activity that cannot be obtained from static metabolite measurements. researchgate.net

To conduct such a study, ¹³C-labeled this compound would be synthesized and introduced to a biological system. Over time, samples would be collected and analyzed by mass spectrometry or NMR to detect the incorporation of ¹³C into downstream metabolites. youtube.com This can reveal not only the direct metabolites of this compound but also how its breakdown products are integrated into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle or glycolysis. nih.govutah.edu For example, if the prenyl side chain of this compound is catabolized, the labeled carbons could appear in acetyl-CoA and subsequently in TCA cycle intermediates like citrate (B86180) and succinate. mdpi.com

This method provides quantitative data on the rates (fluxes) of metabolic reactions, offering powerful insights into how this compound may alter cellular energy production or biosynthetic pathways. nih.govnih.gov

Table 4: Illustrative Isotopic Tracing Scheme for this compound| Isotopic Tracer | Metabolic Pathway Investigated | Measured Output | Potential Finding |

|---|---|---|---|

| [U-¹³C₅]-prenyl-2,3-Epoxysesamone | Catabolism of the prenyl side chain | ¹³C enrichment in acetyl-CoA, citrate, fatty acids | Quantifies the contribution of the side chain to the cellular acetyl-CoA pool. |

| [U-¹³C₁₀]-naphthoquinone-2,3-Epoxysesamone | Breakdown of the ring structure | ¹³C labeling in downstream catabolites | Identifies novel degradation pathways of the core structure. |

| ¹⁵N-labeled amino acids (in presence of unlabeled this compound) | Impact on amino acid metabolism | Changes in ¹⁵N flux into nitrogen-containing compounds | Reveals if the compound alters amino acid utilization or synthesis. |

Advanced DNA Isolation Techniques for Omics Applications

High-quality nucleic acid is the essential starting point for reliable omics studies, including the transcriptomic analyses mentioned previously. The presence of compounds like this compound or its metabolites in biological samples can potentially interfere with standard DNA/RNA isolation procedures by inhibiting enzymes or binding to nucleic acids. Therefore, advanced and robust isolation techniques are critical.

Standard methods for DNA isolation include phenol-chloroform extraction and salting-out procedures. nih.gov However, these can be labor-intensive and involve hazardous chemicals. Modern approaches often utilize spin columns with silica (B1680970) membranes that selectively bind DNA in the presence of chaotropic salts. These kit-based methods are generally faster and provide high-purity DNA suitable for sensitive downstream applications like PCR and next-generation sequencing. nih.gov

For challenging samples, such as tissues exposed to this compound, modifications may be necessary. This could include additional proteinase K digestion steps to remove proteins that may be cross-linked to DNA, or the use of specialized buffers to counteract enzyme inhibition. nih.gov Methods that combine mechanical lysis with enzymatic digestion can be particularly effective for ensuring complete cell disruption and release of nucleic acids. mdpi.com The choice of method depends on the sample type, the required yield, and the purity needed for the specific omics application.

The following table compares different DNA isolation techniques that could be applied in preparation for omics research on this compound.

Table 5: Comparison of Advanced DNA Isolation Techniques for Omics| Technique | Principle | Advantages | Disadvantages | Suitability for Omics |

|---|---|---|---|---|

| Phenol-Chloroform Extraction | Organic solvent denaturation of proteins and partitioning of DNA into aqueous phase. nih.gov | High yield, considered a gold standard for purity. | Toxic reagents, labor-intensive, risk of organic solvent carryover. nih.gov | High |

| Salting-Out Method | Protein precipitation using a high concentration of salt (e.g., NaCl). nih.gov | Non-toxic, cost-effective, relatively fast. nih.gov | May result in lower purity compared to other methods. | Moderate to High |

| Silica-Membrane Spin Column | Selective adsorption of DNA to a silica membrane in the presence of chaotropic salts. | Fast, high purity, easy to use, scalable. | Can be more expensive, yield may be limited by column capacity. | Very High |

| Magnetic Bead-Based Isolation | DNA binds to coated magnetic beads, which are then separated using a magnet. | High throughput, easily automated, high purity. | Higher cost for beads and equipment. | Very High |

Future Perspectives and Research Trajectories

Identification of Novel Biological Targets and Pathways

A critical next step in understanding the biological relevance of 2,3-epoxysesamone is the comprehensive identification of its molecular targets and the signaling pathways it modulates. While initial studies have pointed towards its existence and biosynthetic origins in Sesamum indicum hairy root cultures, the specific proteins and cellular processes it interacts with remain largely unknown. jst.go.jp

Future research should employ a variety of modern techniques for target identification. researchgate.net This includes the use of high-throughput screening methods with CRISPR-based tools to pinpoint genes that are essential for its biological effects. editco.bio Affinity-based proteomics, where a modified version of this compound is used to "pull down" its binding partners from cell lysates, can directly identify interacting proteins. Furthermore, computational modeling and molecular docking studies can predict potential binding sites on known protein structures, guiding experimental validation. researchgate.net

Once potential targets are identified, validating their engagement and functional relevance is paramount. wuxibiology.com This can be achieved through a combination of in vitro biochemical assays, cell-based functional readouts, and phenotypic studies in relevant disease models. wuxibiology.com Dissecting the downstream signaling cascades affected by this compound will provide a more complete picture of its mechanism of action. wuxibiology.com Given the reactivity of its epoxide ring towards nucleophiles, which is thought to contribute to the biological activity of related 2,3-epoxy-1,4-naphthoquinones, key targets may include enzymes with reactive cysteine residues or other nucleophilic sites. researchgate.netresearchgate.net

Exploration of Intercompound Synergistic and Antagonistic Effects

Natural product extracts often contain a complex mixture of compounds that can interact in synergistic or antagonistic ways. Investigating these interactions for this compound and its co-occurring metabolites from Sesamum indicum could reveal enhanced or novel biological activities. sci-hub.se The effects of combining multiple mycotoxins, for instance, can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). bionte.com

Understanding these interactions is not only important for elucidating the ecological role of these compounds in the plant but also for potential applications. For example, a synergistic combination could lead to a more potent therapeutic effect at lower concentrations, potentially reducing side effects. Conversely, identifying antagonistic interactions could prevent the formulation of ineffective combinations.

Development of Advanced Probes for In Vitro and Ex Vivo Research

To facilitate a deeper understanding of this compound's subcellular localization, dynamics, and target engagement, the development of advanced chemical probes is essential. These probes are modified versions of the parent compound that incorporate reporter groups, such as fluorescent tags or biotin, allowing for visualization and isolation of the molecule and its binding partners.

The synthesis of such probes will require careful chemical modification of the this compound scaffold to ensure that the introduced tag does not significantly alter its inherent biological activity. These probes can then be used in a variety of applications:

In Vitro and Ex Vivo Imaging: Fluorescently tagged this compound can be used in high-resolution microscopy to visualize its uptake and distribution within cells and tissues. iiserpune.ac.in This can provide valuable clues about its site of action.

Target Identification and Validation: As mentioned in section 8.1, probes with affinity tags are instrumental in pull-down assays to identify binding proteins.

Mechanism of Action Studies: Probes can be designed to report on specific biochemical events, such as the opening of the epoxide ring upon interaction with a biological nucleophile.

The development of such tools is a key trend in naphthoquinone research, enabling non-invasive detection and study of these compounds in biological systems. numberanalytics.comjst.go.jp

Bioengineering Strategies for Enhanced Production and Diversification

The natural abundance of this compound may be insufficient for extensive research and potential future applications. Therefore, developing bioengineering strategies to enhance its production and create novel derivatives is a promising research direction. Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, offers a powerful approach to increase the yield of desired natural products. nih.govmdpi.com

Research has already established the biosynthetic origin of this compound in Sesamum indicum hairy root cultures, indicating that the naphthoquinone moiety is derived from the shikimate pathway and the dimethylallyl group from the non-mevalonate pathway. jst.go.jp This knowledge provides a foundation for targeted genetic modifications. Strategies could include:

Blocking Competing Pathways: Eliminating or downregulating metabolic pathways that compete for the same precursors can redirect metabolic flux towards the desired product. mdpi.com

Heterologous Production: Transferring the entire biosynthetic pathway into a more easily cultivable host organism, such as yeast or bacteria, could enable large-scale, controlled production. nih.gov

Furthermore, the principles of synthetic biology can be applied to create novel derivatives of this compound with potentially improved or altered biological activities. chemrxiv.org This could involve introducing genes from other organisms to modify the core structure or by using precursor-directed biosynthesis.

Comparative Chemical Biology with Related Natural Naphthoquinones

This compound belongs to the broader class of naphthoquinones, a group of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. numberanalytics.comnih.gov A comparative chemical biology approach, placing this compound in the context of other well-studied naphthoquinones like dunnione (B1670988) and its analogues, can provide valuable structure-activity relationship (SAR) insights. smolecule.comglpbio.com

Dunnione, another natural ortho-quinone, exhibits biological activity through the generation of reactive oxygen species (ROS) via redox cycling, a mechanism common to many quinones. smolecule.com It acts as a substrate for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). smolecule.comsmolecule.com Investigating whether this compound shares these properties or possesses a distinct mechanism of action would be highly informative. For instance, the presence of the epoxide ring in this compound suggests a potential for covalent modification of biological targets, which may differ from the redox cycling mechanism of other quinones. researchgate.netresearchgate.net

Systematic studies comparing the effects of this compound with a panel of related natural and synthetic naphthoquinones on various cell lines and biological targets could reveal key structural features responsible for specific activities. This would not only deepen our understanding of naphthoquinone chemical biology but also guide the rational design of novel analogues with optimized properties.

Q & A

Basic Research Questions

Q. What experimental methods are used to isolate 2,3-Epoxysesamone from plant sources like Sesamum indicum?

- Methodology : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by partitioning and chromatographic purification. For example, in Sesamum indicum roots, methanol extraction is combined with solvent-solvent partitioning and column chromatography (e.g., silica gel) to isolate this compound as a yellow naphthoquinone derivative. Final purification may require recrystallization or preparative thin-layer chromatography (TLC) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Structural elucidation relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR (e.g., COSY, HMBC, and HSQC), is critical for assigning proton and carbon signals. The epoxy group and substituents are confirmed via coupling patterns and chemical shifts. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like quinone carbonyls .

Q. What biological activities have been reported for this compound, and how are these assessed?

- Methodology : Antifungal activity is evaluated using in vitro assays such as disc diffusion or microdilution methods. For instance, this compound exhibits inhibitory effects against Cladosporium fulvum, with minimum inhibitory concentrations (MICs) determined via standardized fungal growth inhibition protocols. Positive controls (e.g., commercial antifungals) and solvent controls are included to validate results .

Advanced Research Questions

Q. What biosynthetic pathways are implicated in the production of this compound in Sesamum indicum?

- Methodology : Biosynthetic studies use genetically transformed hairy root cultures to trace precursor incorporation. For example, isotopic labeling (e.g., -acetate) and gene silencing via RNA interference (RNAi) can identify key enzymes like cytochrome P450 monooxygenases involved in epoxy group formation. Metabolite profiling via LC-MS/MS tracks intermediate compounds .

Q. How do structural modifications of this compound influence its antifungal efficacy?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., epoxide ring-opening derivatives or alkyl chain modifications) and testing their bioactivity. Computational modeling (e.g., molecular docking) predicts interactions with fungal targets like cell membrane sterols or enzymes. In vitro assays compare MICs of analogs to the parent compound .

Q. What challenges arise in reconciling spectral data discrepancies for this compound across studies?

- Methodology : Contradictions in NMR or MS data may stem from solvent effects, impurities, or stereochemical variations. Researchers should cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration) and replicate experiments under controlled conditions (e.g., standardized solvent systems). Collaborative data-sharing platforms enhance reproducibility .

Q. How can genetic engineering enhance this compound yield in plant or microbial systems?

- Methodology : Overexpression of biosynthetic genes (e.g., via Agrobacterium rhizogenes-mediated transformation in hairy roots) or CRISPR-Cas9 editing to suppress competing pathways increases production. Fermentation optimization in microbial hosts (e.g., E. coli or yeast) with engineered terpenoid pathways is also explored. Yield quantification uses HPLC or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.